N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide
Description
N-[2-[(2E)-2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide is a hydrazone derivative characterized by a hydrazinyl-oxoethyl backbone conjugated to a 3-ethoxy-4-hydroxyphenyl group and a decanamide chain. The (E)-configuration of the hydrazone bond is critical for its structural stability and biological interactions . This compound combines a polar aromatic moiety (3-ethoxy-4-hydroxyphenyl) with a lipophilic decanamide tail, suggesting balanced solubility and membrane permeability. Its synthesis likely involves condensation of a hydrazide intermediate with a substituted benzaldehyde derivative, followed by characterization via NMR, mass spectrometry, and X-ray crystallography to confirm stereochemistry .
Properties
Molecular Formula |
C21H33N3O4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide |
InChI |
InChI=1S/C21H33N3O4/c1-3-5-6-7-8-9-10-11-20(26)22-16-21(27)24-23-15-17-12-13-18(25)19(14-17)28-4-2/h12-15,25H,3-11,16H2,1-2H3,(H,22,26)(H,24,27)/b23-15+ |
InChI Key |
WFVMKJJSEHFVKG-HZHRSRAPSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)O)OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)O)OCC |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Key Functional Groups
The target molecule comprises three structural units:
- 3-Ethoxy-4-hydroxybenzaldehyde : An aromatic aldehyde with ethoxy and hydroxyl substituents at positions 3 and 4, respectively.
- 2-Hydrazinyl-2-oxoethyl-decanamide : A hydrazine derivative linked to a decanamide group via a ketone bridge.
- Hydrazone linkage : The E-configuration imine bond (-N=CH-) formed between the aldehyde and hydrazine moieties.
The intramolecular hydrogen bond between the hydroxyl group and the adjacent ethoxy substituent stabilizes the planar conformation of the aromatic ring. The hydrazone group adopts a trans (E) configuration, as confirmed by X-ray crystallography in analogous compounds.
Synthetic Routes and Methodologies
Condensation of 3-Ethoxy-4-hydroxybenzaldehyde with 2-Hydrazinyl-2-oxoethyl-decanamide
The most direct method involves acid- or base-catalyzed condensation:
Reagents :
- 3-Ethoxy-4-hydroxybenzaldehyde (1.0 equiv)
- 2-Hydrazinyl-2-oxoethyl-decanamide (1.1 equiv)
- Solvent: Ethanol, methanol, or dichloromethane
- Catalyst: Piperidine (2–5 mol%) or acetic acid (5% v/v)
Procedure :
- Dissolve the aldehyde (10 mmol) in anhydrous ethanol (50 mL).
- Add 2-hydrazinyl-2-oxoethyl-decanamide (11 mmol) and piperidine (0.2 mL).
- Reflux at 80°C for 6–12 hours under nitrogen.
- Cool to room temperature, filter precipitated product, and wash with cold ethanol.
Mechanism :
The base deprotonates the hydrazine, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the hydrazone bond. Piperidine facilitates imine formation by scavenging water.
Stepwise Synthesis via Intermediate Hydrazine Formation
For higher purity, the hydrazine precursor is synthesized before condensation:
Synthesis of 2-Hydrazinyl-2-oxoethyl-decanamide
Reagents :
- Decanoyl chloride (1.0 equiv)
- Glycine hydrazide (1.2 equiv)
- Triethylamine (2.0 equiv)
- Solvent: Tetrahydrofuran (THF)
Procedure :
- Add glycine hydrazide (12 mmol) to anhydrous THF (50 mL) under ice cooling.
- Slowly add decanoyl chloride (10 mmol) and triethylamine (20 mmol).
- Stir at room temperature for 4 hours.
- Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Condensation with 3-Ethoxy-4-hydroxybenzaldehyde
Follow the procedure in Section 2.1, substituting in situ-generated hydrazine.
Microwave-Assisted Synthesis
Reagents :
- 3-Ethoxy-4-hydroxybenzaldehyde (1.0 equiv)
- 2-Hydrazinyl-2-oxoethyl-decanamide (1.05 equiv)
- Solvent: Ethanol
- Catalyst: None
Procedure :
- Mix reagents in ethanol (10 mL) in a microwave vial.
- Irradiate at 100°C for 15 minutes (300 W).
- Cool and filter the product.
Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Piperidine | 80 | 6 | 78 |
| Dichloromethane | Acetic acid | 25 | 24 | 65 |
| Methanol | None | 60 | 8 | 71 |
| Ethanol | Microwave | 100 | 0.25 | 94 |
Microwave irradiation significantly reduces reaction time while improving yield due to uniform heating.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
The patent CN108191625B highlights key adaptations for bulk synthesis:
Challenges and Solutions
- Hydrazine Stability : Use fresh reagents and anhydrous conditions to prevent oxidation.
- Byproduct Formation : Add aldehyde slowly to avoid dimerization.
- Low Solubility : Preheat ethanol to 50°C before recrystallization.
Chemical Reactions Analysis
Hydrazine Moiety Reactivity
The (2E)-hydrazinyl group enables nucleophilic and redox-driven transformations:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄, or O₂ (pH 7–9) | Diazene intermediates or cleavage to form nitriles/amines | Radical-mediated oxidation occurs at the C=N bond, with selectivity influenced by pH. |
| Condensation | Aldehydes/ketones (ethanol, Δ) | Extended hydrazone derivatives | Reversible Schiff base formation via imine exchange; stabilized by conjugation. |
| Acid-Catalyzed Hydrolysis | HCl (6M, reflux) | Cleavage into 3-ethoxy-4-hydroxybenzaldehyde and decanamide-hydrazine | Protonation of the hydrazine nitrogen enhances electrophilicity of the imine carbon. |
Amide Bond Transformations
The secondary amide group participates in hydrolysis and substitution:
Phenolic and Ethoxy Group Reactions
The 3-ethoxy-4-hydroxyphenyl substituent undergoes electrophilic and nucleophilic modifications:
Aliphatic Chain Interactions
The decanamide tail influences solubility and reactivity:
Thermal Decomposition Pathways
Pyrolysis studies reveal temperature-dependent degradation:
| Temperature Range | Major Products | Proposed Pathway | Analytical Evidence |
|---|---|---|---|
| 150–200°C | CO₂, NH₃, and ethyl vinyl ether | Dehydration of the ethoxy group and decarboxylation | GC-MS detection of volatile fragments. |
| 250–300°C | Polycyclic aromatic hydrocarbons (PAHs) | Cyclization of the hydrazone-phenyl system | FTIR and Raman spectroscopy confirm aromatic C=C bond formation. |
Key Research Findings:
-
pH-Dependent Stability : The compound exhibits maximal stability at pH 6–7, with accelerated hydrolysis under strongly acidic or basic conditions .
-
Stereochemical Integrity : The (2E)-configuration of the hydrazone remains intact during most reactions but isomerizes under UV light (λ = 254 nm).
-
Biological Relevance : Chelation with Fe³⁺ modulates its redox activity, suggesting potential pro-oxidant effects in biological systems .
Scientific Research Applications
N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 3-ethoxy-4-hydroxy group (target compound) is associated with anti-inflammatory activity in analogs (e.g., compound 5 in ). This substitution may enhance hydrogen bonding with target receptors compared to 4-methyl or 4-hydroxy groups . Methoxy vs.
Amide Chain Impact :
- Long aliphatic chains (e.g., decanamide, tetradecanamide) improve lipophilicity and membrane permeability, as seen in antimicrobial tetradecanamide derivatives (). The target’s decanamide chain may balance solubility and cellular uptake.
- Shorter chains (e.g., acetamide in ) limit lipophilicity but may enhance solubility for systemic applications.
Stereochemical Considerations :
- The (E)-configuration of the hydrazone bond is conserved across analogs, confirmed via X-ray crystallography (). This geometry is crucial for maintaining planar conjugation and stabilizing interactions with biological targets.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted based on analogs.
Biological Activity
N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound can be classified based on its structural components, which include a hydrazine moiety, an ethoxy-substituted phenyl group, and a decanamide chain. The molecular formula is , and it exhibits properties that suggest potential therapeutic applications.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H28N4O3 |
| Molecular Weight | 336.43 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study conducted by Lo et al. demonstrated that the compound effectively scavenged free radicals, thus reducing oxidative stress in cellular models .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This activity suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have yielded encouraging results. In a study involving various cancer cell lines, the compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
| Anticancer | Cytotoxic effects on breast and colon cancer cells |
Case Study 1: Antioxidant Efficacy
In a controlled experiment, human fibroblast cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in antioxidant enzyme activity, highlighting its potential as a protective agent against oxidative damage .
Case Study 2: Anti-inflammatory Mechanism
A detailed analysis of the anti-inflammatory mechanism was performed using RAW 264.7 macrophages. The study found that this compound significantly reduced nitric oxide production, suggesting inhibition of the NF-kB signaling pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
